molecular formula C13H17IN2O3 B1402731 tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate CAS No. 1346447-06-0

tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate

Cat. No.: B1402731
CAS No.: 1346447-06-0
M. Wt: 376.19 g/mol
InChI Key: BWOYFYVLFOCVOR-UHFFFAOYSA-N
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Description

tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate (CAS 1346447-06-0) is a chemical compound offered with a typical purity of 97% or higher . It has a molecular formula of C13H17IN2O3 and a molecular weight of 376.19 g/mol . This carbamate-protected iodoheterocycle is characterized by its fused pyrano[3,2-b]pyridine core, which may be of significant interest in medicinal chemistry and drug discovery research. The iodine substituent makes it a versatile synthetic intermediate, suitable for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex structures for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for handling information, as it may be hazardous and carries the signal word "Danger" .

Properties

IUPAC Name

tert-butyl N-(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-9-7-10(14)15-8-5-4-6-18-11(8)9/h7H,4-6H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOYFYVLFOCVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC2=C1OCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120216
Record name Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-06-0
Record name Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3,4-dihydro-6-iodo-2H-pyrano[3,2-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate typically involves multiple stepsThe reaction conditions often require the use of reagents such as iodine and tert-butyl chloroformate, under controlled temperatures and pH levels . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrano[3,2-b]pyridine moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds:

Compound 30 : tert-Butyl (6-bromo-3-iodoimidazo[1,2-a]pyridin-8-yl)carbamate ()

  • Core : Imidazo[1,2-a]pyridine (two fused rings: pyridine + imidazole).
  • Substituents : Bromo (6-position), iodo (3-position), tert-butyl carbamate (8-position).
  • Molecular Weight (MW) : ~438 g/mol (calculated).
  • Synthetic Yield : 78% via N-iodosuccinimide (NIS) bromination/iodination .
  • Relevance : Demonstrated tubulin-binding activity in acute myeloid leukemia models .

Compound 51: tert-Butyl (3-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)propyl)carbamate () Core: Pyrido[2,3-d]pyrimidinone (three fused rings). Substituents: Chloro, methylthio, tert-butyl carbamate. MW: ~500 g/mol (estimated). Relevance: Selective MST3/4 kinase inhibitor; synthesized via Pd-catalyzed cross-coupling .

Catalog Compounds : Pyridine derivatives with tert-butyl carbamate (–9)

  • Examples :

  • tert-Butyl (6-iodopyridin-2-yl)carbamate (): Simpler pyridine core with iodine at C4.
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (): Bromo, chloro, and methylcarbamate substituents.
    • MW : 321–341 g/mol.
    • Relevance : Intermediate for drug discovery; halogen substituents enable further functionalization .

Comparative Analysis Table

Parameter Target Compound Compound 30 Compound 51 Catalog Pyridine Derivatives
Core Structure Pyrano[3,2-b]pyridine Imidazo[1,2-a]pyridine Pyrido[2,3-d]pyrimidinone Pyridine
Key Substituents 6-Iodo, tert-butyl carbamate 6-Bromo, 3-Iodo, carbamate Chloro, methylthio, carbamate Halogens (Br, I, Cl), carbamate
Molecular Weight ~362 g/mol (calculated) ~438 g/mol ~500 g/mol 321–341 g/mol
Synthetic Yield Not reported 78% Not specified Not applicable (commercial)
Biological Activity Hypothesized tubulin binding Tubulin binding, leukemia differentiation Kinase inhibition Intermediate for drug synthesis
Reactivity Iodo as leaving group Bromo/iodo for cross-coupling Chloro for functionalization Halogens for Suzuki/Miyaura coupling

Key Findings

Structural Impact on Activity: The pyrano[3,2-b]pyridine core in the target compound may confer distinct conformational rigidity compared to imidazo[1,2-a]pyridine (Compound 30) or pyrido[2,3-d]pyrimidinone (Compound 51). This could influence binding to biological targets like tubulin or kinases .

Synthetic Considerations :

  • Compound 30’s 78% yield via NIS highlights the feasibility of halogenation strategies, which could be adapted for the target compound .
  • Catalog compounds (e.g., ) are commercially available, emphasizing the role of halogenated pyridines as versatile intermediates .

The carbamate group in all compounds enhances metabolic stability, a critical feature for drug candidates .

Biological Activity

Tert-butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate is a synthetic compound with potential biological applications. Its structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Empirical Formula : C13H17IN2O
  • Molecular Weight : 376.19 g/mol
  • CAS Number : 1346447-06-0
  • SMILES : CC(C)(C)OC(=O)Nc1cc(I)nc2CCCOc12

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential neuroprotective effects and its role in modulating neurotransmitter systems. The following sections detail specific activities and mechanisms observed in various studies.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance:

  • Inhibition of Amyloid Beta Aggregation : Compounds within the same chemical family have shown the ability to inhibit amyloid beta aggregation in vitro. This is significant for Alzheimer's disease research as amyloid beta plaques are a hallmark of the disease .
  • Reduction of Inflammatory Cytokines : Similar compounds have been demonstrated to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytic cultures exposed to amyloid beta . This suggests a potential mechanism for neuroprotection through modulation of inflammatory responses.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound can be summarized as follows:

MechanismDescription
β-secretase Inhibition Inhibits β-secretase activity, reducing amyloid precursor protein cleavage.
Acetylcholinesterase Inhibition Potentially inhibits acetylcholinesterase, enhancing cholinergic signaling.
TLR4 Signaling Modulation Modulates TLR4 signaling pathways involved in neuroinflammation.

Case Study 2: Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies indicate that compounds with similar structures exhibit favorable bioavailability profiles in animal models. This is crucial for translating findings from bench to bedside . However, specific studies on the bioavailability of this compound remain necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate

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